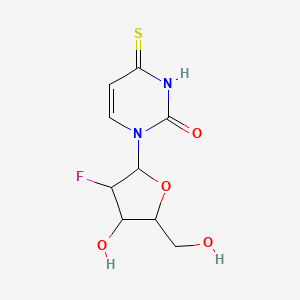

2'-Deoxy-2'-fluoro-4-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4S/c10-6-7(14)4(3-13)16-8(6)12-2-1-5(17)11-9(12)15/h1-2,4,6-8,13-14H,3H2,(H,11,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXPACVSMLWUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-Deoxy-2'-fluoro-4-thiouridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-4-thiouridine is a synthetic pyrimidine nucleoside analogue that has garnered significant interest within the scientific community due to its potential as an antiviral and anticancer agent. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols, drawn from established methodologies for similar compounds, are presented to facilitate further research and development. The document also explores the compound's mechanism of action, including its intracellular metabolism and interaction with key cellular and viral enzymes, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

Nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Modifications to the sugar moiety and the nucleobase have led to the discovery of potent drugs that can selectively inhibit viral replication or cancer cell proliferation. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar, as seen in 2'-deoxy-2'-fluorouridine, is known to enhance the metabolic stability and biological activity of nucleosides. Furthermore, the substitution of the oxygen atom at the 4-position of the pyrimidine ring with sulfur to create a 4-thiouridine derivative can lead to unique photochemical properties and altered base pairing interactions. This compound combines these two key modifications, making it a promising candidate for drug development. This guide aims to provide a comprehensive resource on the synthesis and properties of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the preparation of a protected 2-deoxy-2-fluoro-arabinofuranosyl donor, followed by glycosylation with a protected 4-thiouracil base, and subsequent deprotection. The following protocol is a proposed synthetic route based on established methods for analogous nucleosides.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose

-

To a solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous dichloromethane, add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the fluorinated sugar donor.

Step 2: Glycosylation with Protected 4-Thiouracil

-

Prepare silylated 4-thiouracil by reacting 4-thiouracil with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile.

-

To a solution of the fluorinated sugar donor from Step 1 in anhydrous acetonitrile, add the silylated 4-thiouracil.

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting protected nucleoside by silica gel chromatography.

Step 3: Deprotection

-

Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by reversed-phase high-performance liquid chromatography (HPLC).

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties

Structural and Physical Data

| Property | Predicted Value/Information |

| Molecular Formula | C9H11FN2O3S |

| Molecular Weight | 246.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |

| Melting Point | Not determined. |

| NMR Spectroscopy | 1H, 13C, and 19F NMR would be crucial for structural confirmation. Expected shifts would be similar to 2'-deoxy-2'-fluorouridine and 4-thiouridine with characteristic signals for the fluoro and thio modifications. |

| Mass Spectrometry | High-resolution mass spectrometry would confirm the elemental composition. |

Biological Properties and Mechanism of Action

This compound is anticipated to exhibit antiviral and anticancer activities, similar to other 2'-fluoro and 4'-thio nucleoside analogues. Its biological effects are dependent on intracellular phosphorylation to its active triphosphate form.

Antiviral Activity

The antiviral mechanism is likely to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. The triphosphate metabolite of this compound can act as a competitive inhibitor of the natural nucleotide substrate (UTP or dTTP). Incorporation of the analogue into the growing viral nucleic acid chain can lead to chain termination due to the presence of the 2'-fluoro group, which prevents the formation of the subsequent phosphodiester bond.

Anticancer Activity

The anticancer properties of this compound are likely mediated by its incorporation into cellular DNA, leading to the inhibition of DNA synthesis and repair. The triphosphate form can inhibit cellular DNA polymerases, leading to cell cycle arrest and induction of apoptosis.

Intracellular Metabolism and Activation

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols for Biological Evaluation

Antiviral Assay (e.g., against Herpes Simplex Virus - HSV)

-

Seed susceptible host cells (e.g., Vero cells) in 96-well plates.

-

After 24 hours, infect the cells with a known titer of HSV.

-

Immediately after infection, add serial dilutions of this compound to the wells.

-

Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

-

Assess cell viability using a suitable method (e.g., MTT assay) to determine the concentration of the compound that inhibits viral replication by 50% (EC50).

-

Determine the cytotoxicity of the compound on uninfected cells to calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).

Anticancer Assay (e.g., against a cancer cell line)

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 72 hours.

-

Measure cell viability using an appropriate assay (e.g., SRB or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50).

DNA Polymerase Inhibition Assay

-

Prepare a reaction mixture containing a DNA template-primer, purified DNA polymerase, dNTPs (including a radiolabeled dNTP), and varying concentrations of the triphosphate form of this compound.

-

Incubate the reaction at the optimal temperature for the polymerase.

-

Stop the reaction and precipitate the DNA.

-

Quantify the incorporation of the radiolabeled dNTP to measure the extent of DNA synthesis and determine the inhibitory activity of the compound.

Quantitative Biological Data

The following table summarizes representative biological activity data for related 2'-deoxy-2'-fluoro-4'-thio-pyrimidine nucleosides.

| Compound | Virus/Cell Line | EC50 / IC50 (µM) | Reference |

| 5-Ethyl-2'-deoxy-2'-fluoro-4'-thioarabinofuranosyluracil | HSV-1 | Potent activity reported | [1] |

| 5-Iodo-2'-deoxy-2'-fluoro-4'-thioarabinofuranosyluracil | HSV-1 | Potent activity reported | [1] |

| 5-Iodo-2'-deoxy-2'-fluoro-4'-thioarabinofuranosylcytosine | HSV-2 | Potent activity reported | [1] |

| 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)-cytosine | Human tumor cell lines | Potent antitumor activity | [1] |

Conclusion

This compound is a promising nucleoside analogue with the potential for significant antiviral and anticancer activities. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and likely mechanisms of action based on the current understanding of related compounds. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this and similar modified nucleosides. Future studies should focus on the detailed synthesis and characterization of this compound and a thorough evaluation of its biological activity spectrum and mechanism of action to fully elucidate its therapeutic promise.

References

An In-Depth Technical Guide to 2'-Deoxy-2'-fluoro-4-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2'-Deoxy-2'-fluoro-4-thiouridine, a modified nucleoside with significant potential in antiviral and anticancer research. This document details its chemical structure, methods for its synthesis, and its characterization through spectroscopic techniques. Furthermore, it explores its biological activities, including its mechanism of action, by drawing on data from closely related analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of this compound.

Chemical Structure and Identification

This compound is a pyrimidine nucleoside analogue characterized by the presence of a fluorine atom at the 2' position of the deoxyribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base.

| Identifier | Value |

| Molecular Formula | C₉H₁₁FN₂O₄S[1] |

| SMILES | F[C@H]1--INVALID-LINK--[C@H]1O">C@@HN2C(=O)NC(=S)C=C2[1] |

| CAS Number | 10212-16-5[1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses.[2][3]

Step 1: Preparation of a Protected 2-Deoxy-2-fluoro-arabinofuranosyl Intermediate

A suitable starting material, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose, can be fluorinated at the 2'-position using an appropriate fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate is then purified.

Step 2: Thiation of Uracil

Uracil is converted to 4-thiouracil. A common method for this transformation is the treatment of a protected uridine derivative with Lawesson's reagent, followed by deprotection.

Step 3: Glycosylation

The protected 2-deoxy-2-fluoro-arabinofuranosyl intermediate is coupled with silylated 4-thiouracil in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, often a variation of the Silyl-Hilbert-Johnson reaction, forms the N-glycosidic bond.

Step 4: Deprotection

The protecting groups on the sugar and base moieties are removed under appropriate conditions, typically using ammoniacal methanol, to yield the final product, this compound. The product is then purified using chromatographic techniques.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific NMR data for this compound is not published, the expected ¹H and ¹³C NMR spectra would show characteristic shifts for the fluoro-sugar and thiouracil moieties. For comparison, the ¹H-NMR spectrum of the related 5-fluoro-4-thio-2'-deoxyuridine in DMSO-d₆ shows an exchangeable NH proton signal in the range of δ 12.68–13.10 ppm, which is indicative of the thiocarbonyl group.[4]

Mass Spectrometry (MS): The molecular weight of this compound can be confirmed by mass spectrometry. The analysis of related fluorinated nucleosides has shown that techniques like electrospray ionization (ESI) can be effectively used for their characterization.

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, data from closely related analogues provide strong indications of its potential as an antiviral and antitumor agent.

Antiviral Activity

A close analogue, the phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine, has demonstrated activity against the Hepatitis C virus (HCV) replicon.[5]

| Compound | Virus | Assay | EC₅₀ (µM) |

| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus | Replicon Assay | 2.99[5][6] |

Antitumor Activity

The related compound, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine (4'-thio-FAC), has shown significant antitumor activity. It inhibits the in vitro growth of various human cancer cell lines, including those from gastric and colorectal carcinomas.[7] The proposed mechanism of action for 4'-thio-FAC is the inhibition of cellular DNA synthesis through the potent inhibition of DNA polymerase alpha by its triphosphate form.[8][9] This suggests that this compound, upon intracellular phosphorylation, could act as a chain terminator in DNA synthesis, leading to cytotoxic effects in cancer cells.

Mechanism of Action: RNA Interference

When incorporated into oligonucleotides, 2'-fluoro modified nucleosides have been shown to be well-tolerated and can enhance the stability and efficacy of small interfering RNAs (siRNAs) in the RNA interference (RNAi) pathway.[10] The 2'-fluoro modification helps to lock the sugar pucker in a conformation that is favorable for binding to the target mRNA and interaction with the RNA-induced silencing complex (RISC).[10]

Signaling Pathway and Experimental Workflow Visualization

RNA Interference (RNAi) Pathway

The following diagram illustrates the general mechanism of RNA interference, a pathway that can be harnessed by oligonucleotides containing this compound.

References

- 1. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of L-2'-deoxy-2'-up-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. 2'-Deoxy-2'-fluoroguanosine | C10H12FN5O4 | CID 135415565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-4'-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-2'-fluoro-4'-thiouridine is a synthetic nucleoside analogue that has demonstrated potential as an antiviral agent, particularly against the Hepatitis C virus (HCV). Its mechanism of action is predicated on the inhibition of viral replication through the targeting of the viral RNA-dependent RNA polymerase (RdRp). As with many nucleoside analogues, 2'-Deoxy-2'-fluoro-4'-thiouridine acts as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. This guide provides a comprehensive overview of the proposed mechanism of action, supported by data from closely related compounds, and details the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Targeting Viral Polymerase

The primary mechanism of action for 2'-Deoxy-2'-fluoro-4'-thiouridine is the inhibition of viral RNA synthesis. This is achieved through the competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. The process can be broken down into several key stages:

-

Cellular Uptake and Anabolism: 2'-Deoxy-2'-fluoro-4'-thiouridine, particularly when administered as a phosphoramidate prodrug (ProTide), is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to form the active 5'-triphosphate metabolite.

-

Competitive Inhibition of RdRp: The resulting 2'-Deoxy-2'-fluoro-4'-thiouridine triphosphate (F-S-dUTP) is a structural mimic of the natural uridine triphosphate (UTP). This allows it to bind to the active site of the viral RdRp, such as the HCV NS5B polymerase, in a competitive manner with the endogenous UTP.

-

Chain Termination: Following incorporation into the nascent viral RNA strand, the presence of the 2'-fluoro modification on the sugar moiety can act as a chain terminator. This modification can disrupt the proper positioning of the 3'-hydroxyl group, sterically hinder the addition of the next incoming nucleotide, or induce a conformational change in the polymerase active site, thereby halting further elongation of the viral RNA chain.

Signaling Pathway for Metabolic Activation and Polymerase Inhibition

Caption: Proposed metabolic activation and mechanism of action of 2'-Deoxy-2'-fluoro-4'-thiouridine.

Quantitative Data

While specific quantitative data for 2'-Deoxy-2'-fluoro-4'-thiouridine is not extensively available in the public domain, the following table summarizes the activity of a closely related phosphoramidate prodrug, 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine, against Hepatitis C virus. This data provides a strong indication of the potential potency of this class of compounds.

| Compound | Assay | Virus/Genotype | Cell Line | Parameter | Value | Reference |

| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-D-4'-thiouridine | HCV Replicon Assay | HCV | Not Specified | EC50 | 2.99 µM | [1][2] |

Table 1: Antiviral Activity of a 2'-Deoxy-2'-fluoro-4'-thiouridine Analogue

For context, the table below includes data for a well-characterized related fluorinated nucleoside inhibitor of HCV, PSI-6130.

| Compound | Assay | Enzyme/Virus | Parameter | Value | Reference |

| PSI-6130 Triphosphate | HCV NS5B Polymerase Inhibition | Wild-Type | Ki | 4.3 µM | [3] |

| 2'-C-methyladenosine Triphosphate | HCV NS5B Polymerase Inhibition | Wild-Type | Ki | 1.5 µM | [3] |

| 2'-C-methylcytidine Triphosphate | HCV NS5B Polymerase Inhibition | Wild-Type | Ki | 1.6 µM | [3] |

Table 2: Inhibitory Constants of Related Nucleoside Triphosphates against HCV NS5B Polymerase

Experimental Protocols

The mechanism of action and antiviral activity of nucleoside analogues like 2'-Deoxy-2'-fluoro-4'-thiouridine are typically determined through a series of in vitro and cell-based assays.

HCV Replicon Assay

This cell-based assay is fundamental for assessing the antiviral activity of a compound against HCV replication in a cellular context.

Objective: To determine the half-maximal effective concentration (EC50) of the compound that inhibits HCV RNA replication.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

-

Compound Treatment: Replicon-containing cells are seeded in 96-well plates and treated with serial dilutions of the test compound.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to the inhibition of HCV replication.

-

qRT-PCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using quantitative real-time reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the compound.

Methodology:

-

Cell Culture: The same host cell line used in the replicon assay (e.g., Huh-7) without the replicon is used.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound as in the replicon assay.

-

Incubation: Cells are incubated for the same duration as the replicon assay.

-

Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a CellTiter-Glo assay, which measures intracellular ATP levels.

-

Data Analysis: The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration. The selectivity index (SI) is then determined as the ratio of CC50 to EC50. An SI value greater than 10 is generally considered indicative of promising antiviral activity.[4]

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analogue on the viral polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition kinetics (e.g., Ki) of the triphosphate metabolite against the HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrates: Recombinant HCV NS5B polymerase is purified. The reaction mixture includes a template/primer RNA, ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP, and the triphosphate form of the test compound.

-

Reaction: The polymerase reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time.

-

Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP. This can be done by scintillation counting after precipitation of the RNA or by gel electrophoresis and autoradiography.

-

Data Analysis:

-

IC50 Determination: The IC50 value is determined from the dose-response curve of polymerase activity versus the concentration of the triphosphate inhibitor.

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the natural substrate and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

-

Workflow for In Vitro Evaluation

Caption: A typical experimental workflow for the in vitro characterization of a novel antiviral nucleoside analogue.

Conclusion

2'-Deoxy-2'-fluoro-4'-thiouridine is a promising nucleoside analogue with a mechanism of action centered on the inhibition of viral RNA-dependent RNA polymerase. Its efficacy is dependent on intracellular conversion to its active triphosphate form, which then acts as a competitive inhibitor and likely a chain terminator of viral RNA synthesis. While further studies are required to fully elucidate the specific quantitative aspects of its activity and its complete metabolic profile, the available data on closely related compounds strongly support its potential as an antiviral therapeutic. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this and other novel nucleoside polymerase inhibitors.

References

- 1. Design, chemical synthesis and antiviral evaluation of 2'-deoxy-2'-fluoro-2'-C-methyl-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Photophysical Intricacies of Fluorinated Thiouridines: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the unique photophysical properties of fluorinated thiouridines, offering insights into their potential as next-generation photosensitizers and therapeutic agents.

This technical guide provides a comprehensive overview of the photophysical characteristics of fluorinated thiouridines, with a particular focus on 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd). By delving into their excited state dynamics, singlet oxygen generation capabilities, and the experimental methodologies used for their characterization, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to harness the potential of these promising compounds.

Core Photophysical Properties: A Comparative Analysis

The introduction of a fluorine atom into the thiouridine scaffold can significantly modulate its photophysical properties. To illustrate this, the following table summarizes the key photophysical parameters of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) in acetonitrile, compared to its non-fluorinated counterpart, 4-thiouracil (4-TU).

| Property | 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd) | 4-Thiouracil (4-TU) | Reference |

| Triplet State Formation Quantum Yield (ΦT) | 0.79 ± 0.01 | ~0.9 | [1][2][3] |

| Intrinsic Triplet Lifetime (τT) | 4.2 ± 0.7 µs | 0.23 ± 0.02 µs (anaerobic) | [1][2][4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.61 ± 0.02 (oxygen-saturated) | 0.49 ± 0.02 | [1][2][4] |

| Fraction of Triplet Quenching by O2 leading to 1O2 (SΔ) | 0.78 ± 0.01 | Not Reported | [1][2] |

Key Insights from the Data:

-

High Triplet Quantum Yield: Both the fluorinated and non-fluorinated thiouridines exhibit exceptionally high triplet quantum yields, indicating efficient population of the triplet excited state upon photoexcitation. This is a crucial characteristic for effective photosensitizers.

-

Extended Triplet Lifetime in the Fluorinated Derivative: The introduction of the acetylated ribose and fluorine in ta5F4TUrd leads to a significantly longer intrinsic triplet lifetime compared to 4-TU. This extended lifetime increases the probability of interaction with molecular oxygen, potentially leading to more efficient singlet oxygen generation.

-

Enhanced Singlet Oxygen Generation: ta5F4TUrd demonstrates a higher singlet oxygen quantum yield compared to 4-TU. Furthermore, the high value of SΔ for ta5F4TUrd signifies that a large fraction of the quenching events between the triplet state and molecular oxygen result in the formation of singlet oxygen, making it a highly efficient photosensitizer.[1][2]

Experimental Protocols: A Methodological Deep Dive

The characterization of the photophysical properties of fluorinated thiouridines relies on a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for the key experiments cited in the study of ta5F4TUrd.

Synthesis of 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine (ta5F4TUrd)

The synthesis of ta5F4TUrd is typically achieved through the thionation of its corresponding uridine precursor using Lawesson's reagent.[1][2][5]

Materials:

-

2',3',5'-tri-O-acetyl-5-fluorouridine

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve 2',3',5'-tri-O-acetyl-5-fluorouridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add Lawesson's reagent to the solution (typically in a slight excess, e.g., 1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine.

-

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Nanosecond Transient Absorption Spectroscopy

This pump-probe technique is employed to study the properties of the triplet excited state, including its lifetime and absorption characteristics.[6][7][8]

Experimental Setup:

-

Pump Source: A pulsed laser system, typically a Q-switched Nd:YAG laser, providing nanosecond pulses at an appropriate excitation wavelength (e.g., the third harmonic at 355 nm).

-

Probe Source: A high-intensity lamp, such as a xenon arc lamp, that provides a continuous or pulsed broad-spectrum probe beam.

-

Sample Holder: A quartz cuvette to hold the sample solution.

-

Monochromator: To select the desired probe wavelength.

-

Detector: A fast photodetector, such as a photomultiplier tube (PMT), connected to a digital oscilloscope.

Procedure:

-

Prepare a solution of the fluorinated thiouridine in a suitable solvent (e.g., acetonitrile) with an absorbance of approximately 0.1-0.3 at the excitation wavelength.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to measure the intrinsic triplet lifetime. For studying quenching by oxygen, saturate the solution with oxygen.

-

Place the sample cuvette in the sample holder.

-

The pump laser pulse excites the sample, populating the excited states.

-

The probe beam passes through the sample, and its intensity is monitored by the detector.

-

The change in absorbance of the sample as a function of time after the laser pulse is recorded by the oscilloscope.

-

By varying the probe wavelength using the monochromator, a transient absorption spectrum can be constructed at different time delays after the laser flash.

-

The decay of the transient absorption signal, which corresponds to the decay of the triplet state, is fitted to an exponential function to determine the triplet lifetime (τT).

Time-Resolved Thermal Lensing (TRTL)

TRTL is a sensitive technique used to determine the quantum yield of triplet state formation (ΦT). It measures the heat deposited in the sample by non-radiative decay processes following photoexcitation.

Experimental Setup:

-

Excitation Laser: A pulsed laser, similar to that used in transient absorption spectroscopy.

-

Probe Laser: A continuous-wave (cw) laser with a stable output, typically a He-Ne or diode laser, with a wavelength that is not absorbed by the sample.

-

Sample Cell: A cuvette with a short path length.

-

Detector: A photodiode with a pinhole placed in the center of the probe beam's far-field pattern.

Procedure:

-

Prepare two solutions: the sample solution and a reference solution of a compound with a known triplet quantum yield (e.g., benzophenone in benzene, ΦT = 1.0). The absorbance of both solutions should be matched at the excitation wavelength.

-

The excitation laser pulse is focused into the sample, creating a localized temperature and refractive index gradient (the "thermal lens").

-

The probe beam, collinear with the excitation beam, is distorted by this thermal lens.

-

The change in the intensity of the probe beam passing through the pinhole is measured by the photodiode as a function of time.

-

The time-resolved thermal lensing signal consists of a fast component due to the heat released from the singlet excited state and a slower component from the triplet state.

-

By analyzing the amplitudes of these two components, the amount of energy released through non-radiative decay from the triplet state can be determined.

-

The triplet formation quantum yield of the sample (ΦTS) is calculated by comparing its thermal lensing signal to that of the reference (ΦTR) using the following equation:

ΦTS = ΦTR * (AS / AR)

where AS and AR are the amplitudes of the slow component of the thermal lensing signal for the sample and reference, respectively.

Near-Infrared (NIR) Emission Spectroscopy for Singlet Oxygen Detection

This technique directly detects the weak phosphorescence of singlet oxygen (1O2) at approximately 1270 nm, allowing for the determination of the singlet oxygen quantum yield (ΦΔ).[9][10][11]

Experimental Setup:

-

Excitation Source: A pulsed laser or a continuous-wave laser with a wavelength strongly absorbed by the photosensitizer.

-

Sample Holder: A quartz cuvette.

-

Collection Optics: Lenses to collect the emitted light from the sample.

-

Filters: To remove scattered excitation light and fluorescence from the photosensitizer.

-

Monochromator: To spectrally resolve the emission.

-

NIR Detector: A sensitive near-infrared detector, such as a liquid-nitrogen-cooled germanium detector or a photomultiplier tube with sensitivity in the NIR region.

-

Signal Processing Electronics: A lock-in amplifier for cw measurements or a time-correlated single-photon counting (TCSPC) system for time-resolved measurements.

Procedure:

-

Prepare air- or oxygen-saturated solutions of the sample and a reference photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone or tetraphenylporphyrin) in a suitable solvent (e.g., acetonitrile). The absorbance of both solutions should be matched at the excitation wavelength.

-

Place the sample cuvette in the spectrometer.

-

Excite the sample and collect the emission in the near-infrared region.

-

Scan the monochromator around 1270 nm to record the phosphorescence spectrum of singlet oxygen.

-

The integrated intensity of the singlet oxygen phosphorescence signal is proportional to the singlet oxygen quantum yield.

-

The singlet oxygen quantum yield of the sample (ΦΔS) is calculated by comparing its integrated emission intensity (IS) to that of the reference (IR) using the following equation:

ΦΔS = ΦΔR * (IS / IR)

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental and photophysical processes involved, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine.

Caption: Workflow for determining key photophysical properties.

Caption: Jablonski diagram illustrating the photosensitization process.

Conclusion and Future Directions

The photophysical properties of fluorinated thiouridines, particularly the enhanced triplet lifetime and high singlet oxygen quantum yield of derivatives like 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine, position them as highly promising candidates for applications in photodynamic therapy and as photo-crosslinking agents in biological studies. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of novel fluorinated thionucleosides.

Future research should focus on expanding the library of fluorinated thiouridines to establish a more comprehensive structure-property relationship. Investigating the photophysical properties of these compounds in aqueous environments and within biological systems will be crucial for translating their potential into clinical and research applications. Furthermore, exploring the impact of fluorination at different positions on the pyrimidine ring and the ribose moiety will undoubtedly unveil new avenues for the rational design of next-generation photosensitizers with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Excited state properties of 5-fluoro-4-thiouridine derivative† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysical and photochemical properties of 4-thiouracil: time-resolved IR spectroscopy and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

- 6. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 7. edinst.com [edinst.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OPG [opg.optica.org]

- 11. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of 2'-Fluoro-4-Thiouridine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic nucleoside analogue, 2'-fluoro-4-thiouridine, is of significant interest in the development of therapeutic oligonucleotides and antiviral agents. Its unique chemical structure, featuring a fluorine atom at the 2'-position of the ribose sugar and a sulfur atom replacing the oxygen at the 4-position of the uracil base, imparts enhanced stability and distinct biological properties. This technical guide provides a comprehensive overview of the stability and degradation of 2'-fluoro-4-thiouridine. It consolidates available data on its chemical and enzymatic stability, outlines probable degradation pathways, and details experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of modified nucleosides.

Introduction

Modified nucleosides are the cornerstone of nucleic acid-based therapeutics, offering improvements in efficacy, stability, and safety over their natural counterparts. The 2'-fluoro and 4'-thio modifications are two critical alterations that have been shown to significantly enhance the therapeutic potential of nucleosides. The fluorine atom at the 2'-position of the sugar moiety is known to increase the chemical stability of the N-glycosidic bond, particularly against acidic hydrolysis, and can also confer favorable metabolic stability.[1][2] The 4'-thiolation of the nucleobase has been demonstrated to improve resistance to nuclease-mediated degradation.[3][4] The combination of these two modifications in 2'-fluoro-4-thiouridine results in a nucleoside with potentially superior stability, making it an attractive candidate for various therapeutic applications. Understanding the stability and degradation profile of this molecule is paramount for its successful development and application.

Chemical Stability and Degradation Pathways

While specific quantitative stability data for the single nucleoside 2'-fluoro-4-thiouridine under forced degradation conditions is not extensively available in the public domain, its stability profile can be inferred from studies on closely related compounds and oligonucleotides containing this modification.

General Stability

Oligonucleotides incorporating 2'-fluoro-4-thiouridine exhibit strong resistance to degradation in 50% human plasma.[5] The 2'-fluoro modification is a key contributor to the stability of the N-glycosidic linkage, a common site of degradation for nucleosides, especially under acidic conditions.[1][6] The 4'-thio modification also contributes to overall metabolic stability.[3][4]

Potential Degradation Pathways

Based on the degradation patterns of other thionucleosides and modified nucleosides, the following degradation pathways are plausible for 2'-fluoro-4-thiouridine under stress conditions such as extreme pH, high temperature, and oxidation.

-

Desulfurization: The thio-carbonyl group of the 4-thiouracil base is susceptible to oxidation, which can lead to its replacement by an oxygen atom, converting the 4-thiouridine moiety back to a standard uridine. Studies on 4-thiouridine have shown that it can undergo desulfurization.[7]

-

Hydrolysis of the N-glycosidic Bond: Although stabilized by the 2'-fluoro group, the N-glycosidic bond can still be cleaved under harsh acidic conditions, leading to the separation of the 4-thiouracil base from the 2-fluoro-ribose sugar.

-

Base Dimerization: 4-thiouridine is known to be capable of forming dimers upon exposure to certain conditions.[7] It is plausible that 2'-fluoro-4-thiouridine could undergo similar reactions.

-

Hydrolysis of the Thiouracil Ring: The heterocyclic ring of the base itself may be susceptible to hydrolytic cleavage under extreme pH and temperature conditions.

The following diagram illustrates the potential degradation pathways of 2'-fluoro-4-thiouridine.

Enzymatic Stability

The primary advantage of incorporating 2'-fluoro-4-thiouridine into oligonucleotides is the significant enhancement of their stability against nuclease-mediated degradation.

Nuclease Resistance

Oligonucleotides fully modified with 2'-fluoro-4'-thioRNA (F-SRNA) have demonstrated high resistance to degradation by nucleases.[8] While specific data for the single nucleoside is limited, the stability of the corresponding oligonucleotides provides strong evidence for the inherent resistance of the 2'-fluoro-4-thiouridine unit to enzymatic cleavage.

Table 1: Nuclease Stability of Modified Oligonucleotides

| Oligonucleotide Modification | Nuclease | Half-life (t1/2) | Reference |

| 2'-O-Me-4'-thioRNA (Me-SRNA) | S1 nuclease (endonuclease) | > 24 hours | [8] |

| 2'-O-Me-4'-thioRNA (Me-SRNA) | SVPD (3'-exonuclease) | 79.2 min | [8] |

| 2'-O-Me-4'-thioRNA (Me-SRNA) | 50% Human Plasma | 1631 min | [8] |

| 2'-fluoroRNA (FRNA) | 50% Human Plasma | 53.2 min | [8] |

| 2'-O-MeRNA (MeRNA) | 50% Human Plasma | 187 min | [8] |

Note: This table includes data for the closely related 2'-O-Me-4'-thioRNA to provide context for the enhanced stability of 2'-modified-4'-thioRNAs.

Metabolic Considerations

The metabolic fate of 2'-fluoro-4-thiouridine is a critical aspect of its in vivo application. The metabolism can be inferred from the known pathways of 4-thiouridine and other 2'-fluorinated nucleosides.

Cellular Uptake and Activation

Like other nucleosides, 2'-fluoro-4-thiouridine is expected to enter cells via nucleoside transporters.[9] Once inside the cell, it is likely to be a substrate for cellular kinases, which will phosphorylate it to the corresponding 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate form. This triphosphate is the form that can be incorporated into growing RNA chains by RNA polymerases.

The following diagram outlines the proposed metabolic activation pathway.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and properties of 2'-modified-4'-thioRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 2'-Modified-4'-Thionucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of medicinal chemistry. Nucleoside analogs, in particular, have emerged as a highly successful class of drugs, primarily in the fields of virology and oncology.[1] The core principle behind their therapeutic effect lies in their ability to mimic natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancer cells.[1] A significant advancement in this area has been the chemical modification of the furanose ring of nucleosides. One such modification, the isosteric replacement of the 4'-oxygen with a sulfur atom to yield 4'-thionucleosides, has garnered considerable attention. This alteration has been shown to confer resistance to degradation by nucleoside phosphorylases, a common mechanism of inactivation for many nucleoside drugs.[1]

Early research into 2'-modified-4'-thionucleosides has unveiled a promising class of compounds with potent antiviral and anticancer activities. These modifications at the 2'-position of the 4'-thioribose scaffold have been instrumental in fine-tuning the biological activity, selectivity, and pharmacokinetic properties of these analogs. This technical guide provides an in-depth overview of the foundational research on 2'-modified-4'-thionucleosides, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Synthetic Methodologies

The synthesis of 2'-modified-4'-thionucleosides has been a focal point of early research, with several key strategies being developed to construct these complex molecules. The primary challenge lies in the stereoselective formation of the glycosidic bond between the modified thiosugar and the nucleobase. Two predominant methods have been extensively utilized: the Vorbrüggen glycosylation and the Pummerer rearrangement-mediated thioglycosylation.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a widely employed method for the synthesis of nucleosides, prized for its stereoselectivity and applicability to a broad range of nucleobases and sugar moieties.[2] The reaction typically involves the coupling of a per-silylated nucleobase with an activated sugar derivative, such as a per-acetylated sugar, in the presence of a Lewis acid catalyst.

A general workflow for the synthesis of 2'-modified-4'-thionucleosides via Vorbrüggen glycosylation is depicted below.

References

The Emergence of 2'-Deoxy-2'-fluoro-4-thiouridine as a High-Efficiency Photo-cross-linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of macromolecular interactions, particularly those involving proteins and nucleic acids, is fundamental to unraveling complex biological processes and advancing drug discovery. Photo-cross-linking has emerged as a powerful technique to "freeze" these transient interactions, enabling their detailed characterization. This technical guide focuses on the discovery and application of 2'-Deoxy-2'-fluoro-4-thiouridine (4-S-dFU), a promising photo-cross-linker. While specific quantitative data and detailed protocols for 4-S-dFU are emerging, this guide consolidates available information and provides methodologies based on closely related and well-characterized analogs.

Core Concepts: The Power of Thionucleosides in Photo-cross-linking

4-thiouridine and its derivatives are a class of photoactivatable nucleoside analogs that have gained prominence in the study of nucleic acid-protein interactions. Upon excitation with long-wave UV light (typically around 365 nm), the 4-thiocarbonyl group can form covalent cross-links with adjacent amino acid residues or nucleotide bases. This specificity of activation wavelength is advantageous as it minimizes damage to other cellular components that can occur with shorter wavelength UV irradiation.

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar, as in 4-S-dFU, is intended to confer desirable properties. The high electronegativity of fluorine influences the sugar pucker, which can affect the conformation of the nucleic acid and its interactions. Furthermore, 2'-fluoro modifications are known to enhance the stability of nucleic acid duplexes.

Synthesis of this compound and its Oligonucleotide Incorporation

While a specific, detailed protocol for the synthesis of the standalone this compound nucleoside is not widely available in public literature, its synthesis can be inferred from established methods for preparing fluorinated and thio-modified nucleosides. The general approach involves the synthesis of a protected 2'-deoxy-2'-fluororibose sugar, followed by glycosylation with a protected uracil base. The 4-oxo group of the resulting protected 2'-deoxy-2'-fluorouridine is then converted to a 4-thio group, typically using Lawesson's reagent or a similar thionating agent.

For incorporation into oligonucleotides, the synthesized 4-S-dFU nucleoside is converted into a phosphoramidite derivative. This phosphoramidite can then be used in standard solid-phase oligonucleotide synthesis.

General Synthetic Workflow

Caption: Generalized workflow for the synthesis of 4-S-dFU and its incorporation into oligonucleotides.

Photo-cross-linking Mechanism and Efficiency

Upon absorption of UV light (around 365 nm), the 4-thiocarbonyl group of 4-S-dFU is excited to a reactive triplet state. This excited state can then react with nearby molecules, such as amino acid side chains or nucleotide bases, to form a stable covalent bond.

Studies on the closely related analog, 5-fluoro-2'-O-methyl-4-thiouridine (FSU), provide valuable insights into the likely cross-linking behavior of 4-S-dFU. These studies have shown that FSU forms fluorescent cross-links with thymine and non-fluorescent cross-links with cytosine. The proposed mechanism involves the formation of an unstable thietane intermediate, which then rearranges to form the final cross-linked product.

Proposed Photo-cross-linking Mechanism

Caption: Proposed mechanism of photo-cross-linking by 4-S-dFU.

Quantitative Data

While specific quantitative data for this compound is limited in the literature, data from related compounds can provide an estimate of its photo-cross-linking potential.

| Compound | Parameter | Value | Reference |

| 5-fluoro-2'-O-methyl-4-thiouridine (FSU) in ODN 1 | Quantum yield of disappearance (Φ) | 0.06 | [1] |

| 5-fluoro-2'-O-methyl-4-thiouridine (FSU) in ODN 2 | Quantum yield of disappearance (Φ) | 0.045 | [1] |

| 5-fluoro-2'-O-methyl-4-thiouridine (FSU) in ODN 3 | Quantum yield of disappearance (Φ) | 0.02 | [1] |

| 4-thiouridine (in RNA) | In vivo cross-linking to protein | ~50% of labeled RNA | [2] |

Note: The quantum yield of disappearance refers to the efficiency of the initial photochemical reaction upon light absorption and can be influenced by the surrounding sequence context. The in vivo cross-linking efficiency of 4-thiouridine highlights the potential for high-yield adduct formation in a cellular environment.

Experimental Protocols

The following protocols are adapted from established methods for related 4-thiouridine analogs and should be optimized for specific applications using this compound.

Protocol 1: In Vitro Photo-cross-linking of Nucleic Acid-Protein Complexes

Objective: To identify direct interactions between a protein of interest and a 4-S-dFU-containing nucleic acid probe.

Materials:

-

Purified protein of interest

-

4-S-dFU-labeled DNA or RNA probe

-

Binding buffer (optimized for the specific interaction)

-

UV cross-linking instrument (365 nm)

-

SDS-PAGE analysis reagents

-

Autoradiography or fluorescence imaging system (if using a labeled probe)

Methodology:

-

Binding Reaction: Incubate the purified protein and the 4-S-dFU-labeled probe in the optimized binding buffer. A typical reaction volume is 20-50 µL.

-

UV Irradiation: Place the reaction mixture in a suitable plate (e.g., 96-well plate) on ice and expose to 365 nm UV light. The irradiation time and energy will need to be optimized, but a starting point could be 10-30 minutes at a distance of 5-10 cm from the lamp.

-

Nuclease Digestion (Optional): To reduce the size of the cross-linked nucleic acid and facilitate protein analysis, digest the reaction mixture with a nuclease (e.g., RNase A/T1 for RNA, DNase I for DNA).

-

Analysis: Denature the samples and analyze by SDS-PAGE. The cross-linked complex will exhibit a higher molecular weight than the protein alone. Visualize the cross-linked product by autoradiography (if using a radiolabeled probe), fluorescence imaging (if using a fluorescently labeled probe), or Western blotting with an antibody against the protein of interest.

Protocol 2: In-Cell Photo-cross-linking (adapted from PAR-CLIP)

Objective: To identify the in vivo binding partners of a specific RNA-binding protein.

Materials:

-

Cell line of interest

-

This compound (4-S-dFU)

-

Cell culture medium

-

PBS (phosphate-buffered saline)

-

UV cross-linking instrument (365 nm)

-

Lysis buffer

-

Antibody against the RNA-binding protein of interest

-

Protein A/G beads

-

Reagents for immunoprecipitation, RNA isolation, and downstream analysis (e.g., RT-qPCR, sequencing)

Methodology:

-

Metabolic Labeling: Culture cells in the presence of 4-S-dFU. The optimal concentration and labeling time need to be determined empirically to ensure sufficient incorporation into newly synthesized nucleic acids without causing significant cytotoxicity.

-

UV Cross-linking: Wash the cells with PBS and irradiate with 365 nm UV light on ice.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody specific to the target RNA-binding protein.

-

RNA Isolation and Analysis: Isolate the cross-linked RNA from the immunoprecipitated complexes. The identified RNA molecules can then be analyzed by RT-qPCR or high-throughput sequencing to determine the binding sites of the protein of interest across the transcriptome.

Experimental Workflow for In-Cell Cross-linking and Analysis

References

- 1. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Effects of 2'-Fluoro Modified Nucleosides in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro modified nucleosides represent a cornerstone in the development of antiviral and anticancer therapeutics. The strategic incorporation of a fluorine atom at the 2' position of the ribose sugar moiety imparts unique chemical and biological properties, leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles compared to their unmodified counterparts. This technical guide provides an in-depth exploration of the biological effects of 2'-fluoro modified nucleosides in cells, focusing on their mechanisms of action, cellular metabolism, and impact on cellular signaling pathways. We present a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key cellular processes to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

The introduction of a fluorine atom, the most electronegative element, at the 2'-position of the nucleoside sugar ring profoundly influences its properties. This modification enhances the stability of the glycosidic bond, rendering the nucleoside less susceptible to enzymatic degradation.[1] Furthermore, the 2'-fluoro substitution can lock the sugar pucker conformation, which can lead to increased binding affinity for target enzymes, such as viral polymerases.[2] These altered physicochemical properties are central to the potent biological activities observed with this class of compounds.

Mechanism of Action: Chain Termination and Enzyme Inhibition

The primary mechanism by which many 2'-fluoro modified nucleosides exert their therapeutic effects is through the termination of DNA or RNA chain elongation. These nucleoside analogs act as prodrugs that, upon cellular uptake, are phosphorylated by host cell kinases to their active triphosphate forms.[3][4] These triphosphorylated analogs then compete with endogenous deoxynucleoside or nucleoside triphosphates (dNTPs or NTPs) for incorporation into newly synthesized nucleic acid chains by DNA or RNA polymerases.

Once incorporated, the presence of the 2'-fluoro group can sterically hinder the addition of the next nucleotide, leading to premature chain termination and the cessation of DNA or RNA synthesis. This disruption of nucleic acid replication is particularly cytotoxic to rapidly dividing cells, such as cancer cells, and is a key mechanism in antiviral therapy.

Gemcitabine (2',2'-difluorodeoxycytidine)

Gemcitabine is a widely used chemotherapeutic agent for various solid tumors.[5] Its mechanism of action involves several key steps:

-

Cellular Uptake and Activation: Gemcitabine is transported into the cell and is then phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP). Subsequent phosphorylations yield the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3]

-

Inhibition of DNA Synthesis: dFdCTP competes with the natural dCTP for incorporation into DNA. The incorporation of dFdCTP into the growing DNA strand results in "masked chain termination," where one more deoxynucleotide can be added before DNA synthesis is halted. This leads to the inhibition of DNA replication and the induction of apoptosis.[3]

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the cellular pool of dNTPs, further enhancing the incorporation of dFdCTP into DNA.[3]

Sofosbuvir (2'-deoxy-2'-α-fluoro-β-C-methyluridine)

Sofosbuvir is a direct-acting antiviral agent highly effective against the hepatitis C virus (HCV).[4] Its mechanism is targeted specifically at the viral replication machinery:

-

Metabolic Activation: As a phosphoramidate prodrug, sofosbuvir is efficiently delivered to hepatocytes, where it is converted to its active triphosphate form, GS-461203.[4]

-

Inhibition of HCV NS5B Polymerase: GS-461203 acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It is incorporated into the nascent viral RNA chain, leading to immediate chain termination and the cessation of viral replication.[4] Importantly, the triphosphate of sofosbuvir does not significantly inhibit human DNA or RNA polymerases, contributing to its favorable safety profile.[4]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative 2'-fluoro modified nucleosides, highlighting their potency and selectivity.

| Compound | Target | Assay System | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |

| Sofosbuvir | HCV Genotype 1b replicon | Huh-7 cells | 0.091 µM | >18 µM | >198 | [6] |

| Sofosbuvir | Zika Virus | Huh-7 cells | 4.1 µM | >100 µM | >24 | [6] |

| 2'-deoxy-2'-fluorocytidine (2'-FdC) | HCV replicon | Huh-7 cells | 5.0 µM (EC90) | >100 µM | >20 | [1] |

| Clevudine (L-FMAU) | HBV | HepAD38 cells | 0.11 µM | >100 µM | >909 | [6] |

| Emtricitabine (FTC) | HIV-1 (laboratory strains) | T-cell lines | 0.009–1.5 µM | Not specified | Not specified | [6] |

| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | Huh-7 cells | 0.9 ± 0.6 µM | >100 µM | >111 | [7] |

Table 1: Antiviral Activity of 2'-Fluoro Modified Nucleosides

| Compound | Cell Line | IC50 | Reference |

| Gemcitabine | Pancreatic Cancer (various) | Varies (nM to µM range) | [5] |

| 2'-deoxy-2'-fluorocytidine (2'-FdC) | Various tumor cell lines | Varies (µM range) | [1] |

Table 2: Anticancer Activity of 2'-Fluoro Modified Nucleosides

| Compound | Administration | Cmax | T1/2 | Bioavailability | Reference |

| Gemcitabine | IV (1000 mg/m²) | 32 µM | 42–94 min | Low (oral, ~10%) | [8][9] |

| Sofosbuvir | Oral | Not specified | ~0.4 hours (parent), ~27 hours (active metabolite) | Not specified | [4] |

Table 3: Pharmacokinetic Parameters of Clinically Used 2'-Fluoro Modified Nucleosides

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 2'-fluoro modified nucleosides on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

-

Cell culture medium

-

96-well tissue culture plates

-

2'-fluoro modified nucleoside of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with serial dilutions of the 2'-fluoro modified nucleoside and incubate for a specified period (e.g., 48-72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Determination of Intracellular Nucleoside Triphosphate Levels

This protocol is essential for confirming the metabolic activation of 2'-fluoro modified nucleosides.

Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intracellular concentrations of the mono-, di-, and triphosphate forms of the nucleoside analog.[10][11]

Materials:

-

Cultured cells

-

Cold methanol

-

LC-MS/MS system

-

Analytical standards for the nucleoside and its phosphorylated metabolites

Procedure:

-

Culture cells to the desired density and treat with the 2'-fluoro modified nucleoside for a specified time.

-

Harvest the cells and rapidly quench metabolic activity by washing with ice-cold PBS.

-

Extract the intracellular metabolites by adding cold 70% methanol.[10]

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent nucleoside and its mono-, di-, and triphosphate forms.

-

Quantify the intracellular concentrations based on a standard curve generated with known amounts of the analytical standards.

Signaling Pathways and Cellular Effects

Beyond their direct impact on nucleic acid synthesis, 2'-fluoro modified nucleosides can modulate various cellular signaling pathways.

Gemcitabine-Induced Signaling

Gemcitabine-induced DNA damage and replication stress activate complex signaling networks that influence cell fate. These include:

-

DNA Damage Response: Gemcitabine activates both the ATM-Chk2 and ATR-Chk1 checkpoint pathways, which are critical for sensing DNA damage and stalled replication forks, respectively. These pathways can trigger cell cycle arrest, DNA repair, or apoptosis.[12]

-

NF-κB Pathway: In some contexts, gemcitabine can activate the NF-κB signaling pathway, which is involved in cell survival and can contribute to chemoresistance.[13]

-

Developmental Pathways in Resistance: The development of resistance to gemcitabine has been linked to the reactivation of developmental signaling pathways such as Hedgehog (Hh), Wnt, and Notch.[5]

Sofosbuvir and Host Cell Signaling

While highly specific for the HCV polymerase, sofosbuvir has been reported to have off-target effects on host cell signaling.

-

EGFR Pathway: Studies have shown that sofosbuvir can increase the expression and phosphorylation of the epidermal growth factor receptor (EGFR), leading to the activation of downstream pathways like the MAPK pathway. This may have implications for liver-related pathological processes.[14]

-

Interferon Signaling: The efficacy of sofosbuvir treatment can be influenced by host genetic factors related to the interferon signaling pathway, such as polymorphisms in the IFNL4 gene.[15]

Toxicity of 2'-Fluoro Modified Oligonucleotides

When incorporated into antisense oligonucleotides (ASOs), 2'-fluoro modifications can lead to sequence-independent toxicity.

-

Interaction with DBHS Proteins: 2'-fluoro modified ASOs have been shown to bind with high affinity to proteins of the Drosophila behavior/human splicing (DBHS) family. This interaction can lead to the rapid degradation of these proteins, which are involved in DNA repair and other essential cellular processes.[16][17]

-

Induction of DNA Damage and p53 Activation: The loss of DBHS proteins can result in the accumulation of DNA double-strand breaks, leading to the activation of the p53 pathway and subsequent apoptosis.[16][17]

Visualizing Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate key cellular pathways and experimental workflows related to 2'-fluoro modified nucleosides.

Caption: Metabolic activation and mechanism of action of Gemcitabine.

Caption: Mechanism of action of the HCV inhibitor Sofosbuvir.

References

- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Inhibition of AKT2 Enhances Sensitivity to Gemcitabine via Regulating PUMA and NF-κB Signaling Pathway in Human Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Transcription Using 2'-Fluoro-4-Thiouridine Triphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of in vitro transcription (IVT) utilizing the modified nucleotide 2'-fluoro-4-thiouridine triphosphate (2'-F-4S-UTP). The incorporation of this dual-modified uridine analog into RNA transcripts offers unique advantages for structural biology, RNA-protein interaction studies, and the development of RNA-based therapeutics.

Introduction to 2'-Fluoro-4-Thiouridine Triphosphate

2'-Fluoro-4-thiouridine triphosphate is a chemically modified uridine triphosphate analog that carries two key modifications: a fluorine atom at the 2' position of the ribose sugar and a sulfur atom replacing the oxygen at the 4th position of the uracil base. These modifications impart specific chemical and biological properties to the resulting RNA.

The 2'-fluoro modification is known to confer increased nuclease resistance to the RNA backbone, enhancing its stability in biological systems.[1] This modification also favors an A-form helical conformation, similar to that of natural RNA.

The 4-thiouridine modification is a photo-activatable crosslinking agent.[2][3] Upon exposure to long-wave UV light (~365 nm), 4-thiouridine can form covalent bonds with adjacent molecules, particularly amino acid residues in proteins, making it an invaluable tool for mapping RNA-protein interactions.[4]

The combination of these two modifications in 2'-F-4S-UTP allows for the enzymatic synthesis of RNA transcripts that are both nuclease-resistant and photo-activatable, providing a powerful tool for a range of molecular biology applications.

Data Presentation

| Property | Modification | Observation | Reference |

| Nuclease Stability | 2'-Fluoro | Substantially improves the stability of RNA. | [1] |

| 4'-ThioRNA | 600 times greater stability in human serum compared to natural RNA. | ||

| Hybridization | 2'-F-4'-thioRNA | High hybridization ability to complementary RNA. | [1] |

| Immunogenicity | 2'-Fluoro pyrimidines | Differentially modulates the activation of pattern recognition receptors. Abrogates TLR3 and TLR7 activity, but enhances RIG-I stimulating activity. | [5][6] |

| Crosslinking | 4-Thiouridine | Efficiently crosslinks to proteins upon exposure to UV light (>304 nm). | [2][3] |

Experimental Protocols

The following protocols are generalized based on standard in vitro transcription procedures with modified nucleotides.[7][8][9] Optimization may be required for specific templates and desired transcript lengths.

In Vitro Transcription with 2'-Fluoro-4-Thiouridine Triphosphate

This protocol describes the complete substitution of UTP with 2'-F-4S-UTP in a standard T7 RNA polymerase-based in vitro transcription reaction.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase (standard or a mutant engineered for modified nucleotides, e.g., Y639F)[9]

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

-

Ribonuclease Inhibitor

-

ATP, GTP, CTP (100 mM stocks)

-

2'-Fluoro-4-Thiouridine Triphosphate (100 mM stock)

-

Nuclease-free water

Procedure:

-

Thaw all components on ice. Keep the T7 RNA Polymerase at -20°C until immediately before use.

-

Assemble the reaction at room temperature in the following order:

| Component | Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 5x Transcription Buffer | 4 µL | 1x |

| ATP, GTP, CTP (10 mM each) | 2 µL of each | 1 mM each |

| 2'-F-4S-UTP (10 mM) | 2 µL | 1 mM |

| Linearized DNA template | 1 µg | 50 ng/µL |

| Ribonuclease Inhibitor | 1 µL | 2 U/µL |

| T7 RNA Polymerase | 1 µL | 2.5 U/µL |

-

Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.

-

(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

-

Purify the RNA using a suitable method such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

RNA Purification

It is crucial to purify the transcribed RNA to remove unincorporated nucleotides, proteins, and the DNA template.

Materials:

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol (ice-cold)

-

75% Ethanol (ice-cold)

-

Nuclease-free water

Procedure:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol to the transcription reaction.

-

Vortex for 30 seconds and centrifuge at >12,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper aqueous phase to a new nuclease-free tube.

-

Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 2.

-

Transfer the aqueous phase to a new tube.

-